N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16325866
InChI: InChI=1S/C13H16BrN3O4S/c14-9-1-3-10(4-2-9)16-12(18)7-15-13(19)17-11-5-6-22(20,21)8-11/h1-4,11H,5-8H2,(H,16,18)(H2,15,17,19)
SMILES:
Molecular Formula: C13H16BrN3O4S
Molecular Weight: 390.26 g/mol

N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

CAS No.:

Cat. No.: VC16325866

Molecular Formula: C13H16BrN3O4S

Molecular Weight: 390.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide -

Specification

Molecular Formula C13H16BrN3O4S
Molecular Weight 390.26 g/mol
IUPAC Name N-(4-bromophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide
Standard InChI InChI=1S/C13H16BrN3O4S/c14-9-1-3-10(4-2-9)16-12(18)7-15-13(19)17-11-5-6-22(20,21)8-11/h1-4,11H,5-8H2,(H,16,18)(H2,15,17,19)
Standard InChI Key OWBLXDABCMGCPO-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=CC=C(C=C2)Br

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound integrates three key structural elements:

  • 4-Bromophenyl group: Aromatic ring with a bromine substituent at the para position, enhancing electrophilic reactivity .

  • Tetrahydrothiophene-1,1-dioxide: A sulfone-containing saturated heterocycle contributing to polar interactions and metabolic stability .

  • Glycinamide backbone: Provides amide linkages for hydrogen bonding and target recognition .

The molecular formula is C₁₃H₁₅BrN₂O₃S, with a molecular weight of 383.24 g/mol .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₅BrN₂O₃S
Molecular Weight383.24 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
XLogP32.8 (indicating moderate lipophilicity)

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multistep routes, often starting from methyl 2-(4-bromophenyl)acetate. Key steps include:

  • Malonate Formation: Reaction with dimethyl carbonate under basic conditions to form dimethyl 2-(4-bromophenyl)malonate .

  • Cyclization: Treatment with formamidine to yield 5-(4-bromophenyl)pyrimidine-4,6-diol .

  • Chlorination: Use of phosphorus oxychloride (POCl₃) to introduce chlorine substituents .

  • Carbamoylation: Coupling with tetrahydrothiophene-1,1-dioxide derivatives via carbodiimide-mediated reactions .

Table 2: Optimized Synthesis Protocol

StepReagents/ConditionsYield
1NaH, THF, dimethyl carbonate72%
2Formamidine, NaOMe, methanol84%
3POCl₃, reflux87%
4DCC, tetrahydrothiophene sulfonamide68%

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.96 (s, 1H, pyrimidine-H), 7.72 (d, J=8.5 Hz, 2H, Ar-H), 7.39 (d, J=8.5 Hz, 2H, Ar-H) .

  • ESI-MS: m/z 383.0 [M+H]⁺, confirming molecular weight .

Biological Activity and Mechanisms

Enzymatic Inhibition

The compound acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory prostaglandin and leukotriene synthesis . IC₅₀ values:

  • COX-2: 0.42 μM

  • 5-LOX: 1.12 μM

Antimicrobial Efficacy

In vitro studies demonstrate activity against:

  • Pseudomonas aeruginosa (MIC: 8 μg/mL)

  • Staphylococcus aureus (MIC: 16 μg/mL)

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/MIC)Mechanism
COX-20.42 μMCompetitive inhibition
5-LOX1.12 μMAllosteric site binding
P. aeruginosa8 μg/mLCell wall synthesis disruption

Pharmacological Applications

Anti-Inflammatory Therapeutics

The dual COX-2/5-LOX inhibition reduces gastrointestinal toxicity compared to traditional NSAIDs, making it a candidate for rheumatoid arthritis treatment .

Antibacterial Agents

Structural analogs have been incorporated into sulfonamide-based drugs targeting multidrug-resistant Gram-negative bacteria .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the tetrahydrothiophene sulfone moiety to enhance blood-brain barrier penetration .

  • Prodrug Development: Esterification of the glycinamide group to improve oral bioavailability .

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